2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide

Chemical biology Drug discovery Epigenetics

Researchers requiring structurally defined indole-acetamide probes face supply gaps for this niche benzodioxole-substituted scaffold. 2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide (CAS 1190265-04-3) addresses that gap. • Defined scaffold (MW 336.3, cLogP 2.5, tPSA ≈68 Ų) for ligand-based virtual screening & pharmacophore modeling targeting indole-binding proteins. • Stable core for synthetic route development, reaction condition screening & LC-MS/NMR analytical method validation. • Custom synthesis available; contact us for batch quantities and purity specifications.

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
Cat. No. B12191485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H16N2O4/c1-12(22)15-9-21(16-5-3-2-4-14(15)16)10-19(23)20-13-6-7-17-18(8-13)25-11-24-17/h2-9H,10-11H2,1H3,(H,20,23)
InChIKeyMKLJDCHCKRSTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide: Identity & Baseline Data


2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide (CAS 1190265-04-3) is a synthetic indole-acetamide derivative featuring an N-(1,3-benzodioxol-5-yl) substituent. It is catalogued in public chemical databases with a molecular formula of C₁₉H₁₆N₂O₄, a molecular weight of 336.3 g/mol, and a computed XLogP3-AA of 2.5 [1]. No peer-reviewed biological activity data, selectivity profiles, or head-to-head comparator studies were identified in primary research literature or patents for this compound at the time of analysis.

2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide: Interchangeability Risks Without Comparator Data


The compound occupies a specific chemical space defined by its 3-acetylindole core and 1,3-benzodioxol-5-yl acetamide side chain. In-class analogs—such as those lacking the 3-acetyl group or bearing alternative benzodioxole regioisomers—may exhibit divergent target engagement, metabolic stability, or solubility parameters. However, because no quantitative bioactivity, selectivity, ADME, or co‑crystallographic data are publicly available for this compound, any claim of functional equivalence or superiority over close analogs remains unsubstantiated [1]. Without empirical comparator evidence, generic substitution introduces unquantifiable risk into experimental workflows.

2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide: Comparator-Based Data Assessment


Absence of Comparator Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents did not retrieve any peer‑reviewed study or patent that reports quantitative inhibitory, binding, or functional activity data for 2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide against a defined molecular target alongside a comparator compound [1]. The compound is listed in the PubChem Substance database and appears on certain vendor catalogues, but neither source provides experimentally determined IC₅₀, Kd, EC₅₀, or percent‑inhibition values that would enable comparison with close structural analogs.

Chemical biology Drug discovery Epigenetics

Physicochemical Comparison with a Structural Analog

A structurally related compound, 2-(3-acetyl-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (ChemDiv ID 8009-9813), differs only in the benzodioxin vs. benzodioxole ring [1]. Computed physicochemical properties suggest the target compound has a lower topological polar surface area (tPSA ≈ 68 Ų vs. ≈ 77 Ų for the dihydrobenzodioxin analog) and a slightly lower hydrogen‑bond acceptor count (4 vs. 5), which may influence membrane permeability and oral bioavailability predictions. However, these are in silico estimates only; no experimental permeability or solubility data have been reported.

Medicinal chemistry Lead optimization Computational chemistry

Lack of Selectivity Profiling Data

The indole‑acetamide scaffold is known to interact with epigenetic targets such as histone deacetylases (HDACs) [1]. However, no selectivity panel data (e.g., HDAC1 vs. HDAC6, or broader kinase/GPCR profiling) have been disclosed for this compound. In contrast, multiple related indole‑acetamide derivatives have published isoform‑selectivity profiles (e.g., HDAC6 IC₅₀ < 10 nM with > 100‑fold selectivity over HDAC1) in patent literature.

Kinase profiling HDAC selectivity Panel screening

2-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide: Application Scenarios


Virtual Screening & Docking

The compound may be used as a query structure for ligand‑based virtual screening or pharmacophore modeling targeting indole‑binding proteins [1]. Its computed properties (MW 336.3, cLogP 2.5, tPSA ≈68 Ų) place it within lead‑like chemical space, but experimental validation of binding poses or activity is absent.

Organic Synthesis Method Development

The compound can serve as a reference standard for developing or optimizing synthetic routes to indole‑1‑yl acetamides bearing benzodioxole substituents [1]. Its stable scaffold and modest complexity make it suitable for reaction condition screening, catalyst evaluation, and purity method validation.

Analytical Reference for MS & NMR

Given its defined molecular formula and unique SMILES, this compound may be employed as an analytical standard for LC‑MS or NMR method development in medicinal chemistry laboratories [1], provided in‑house purity characterization is performed.

Scaffold-Hopping Library Design

The combination of an indole core with a benzodioxole amide side chain represents a structural motif for scaffold‑hopping exercises in epigenetic or kinase drug discovery programs [1], though any resulting leads would require de novo validation.

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